![molecular formula C10H7N3 B15071420 2H-Pyrrolo[3,4-b]quinoxaline CAS No. 269-70-5](/img/structure/B15071420.png)
2H-Pyrrolo[3,4-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrolo[3,4-b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,4-b]quinoxaline typically involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine. This reaction is often catalyzed by bismuth salts such as Bi(OTf)3 . Other methods include the use of palladium-catalyzed cross-coupling reactions and direct C-H functionalization .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts has also been explored to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrrolo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include substituted quinoxalines, dihydroquinoxalines, and various functionalized derivatives .
Aplicaciones Científicas De Investigación
2H-Pyrrolo[3,4-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Industry: Used in the development of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrolo[3,4-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases, thereby affecting signaling pathways involved in cell proliferation and survival . Additionally, it can modulate oxidative stress pathways by scavenging free radicals .
Comparación Con Compuestos Similares
Pyrrolo[2,3-b]quinoxaline: Known for its antioxidant and anticancer properties.
Indolo[2,3-b]quinoxaline: Used in optoelectronic devices and exhibits antiviral activity.
Pyrido[2,3-b]pyrazine: Displays antimicrobial and kinase inhibitory activities.
Uniqueness: 2H-Pyrrolo[3,4-b]quinoxaline stands out due to its unique fused ring system, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
269-70-5 |
|---|---|
Fórmula molecular |
C10H7N3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2H-pyrrolo[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-4-8-7(3-1)12-9-5-11-6-10(9)13-8/h1-6,11H |
Clave InChI |
JOBJZSHDTOEBGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC3=CNC=C3N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
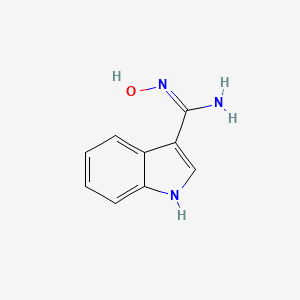
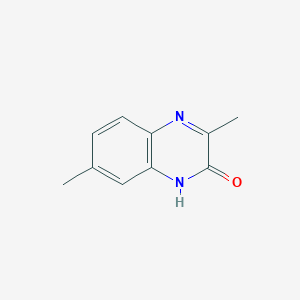

![3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B15071361.png)
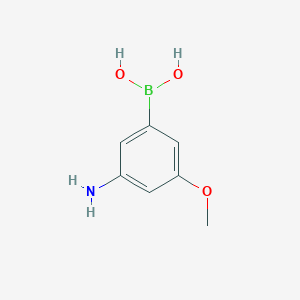
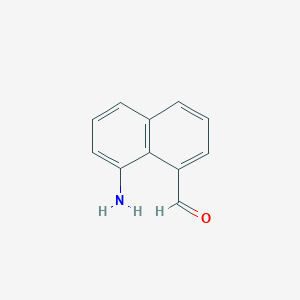
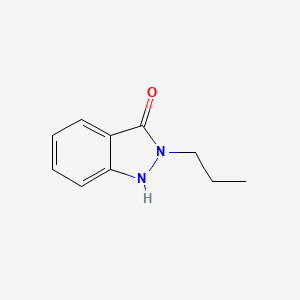

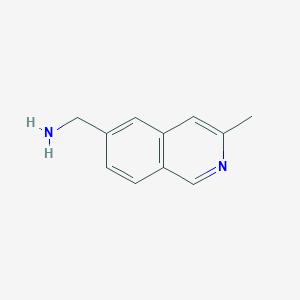



![2-azaspiro[3.5]nonane-1-carboxylic Acid](/img/structure/B15071433.png)
